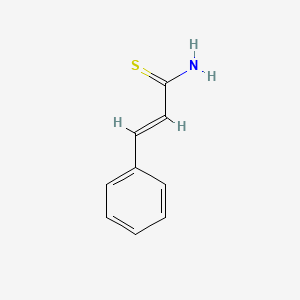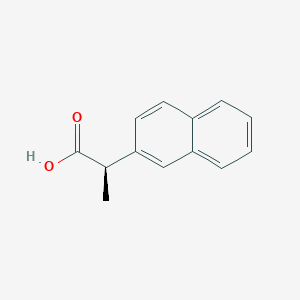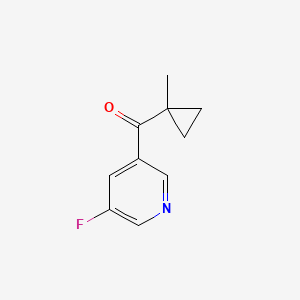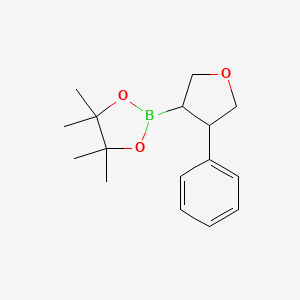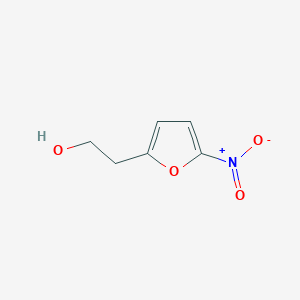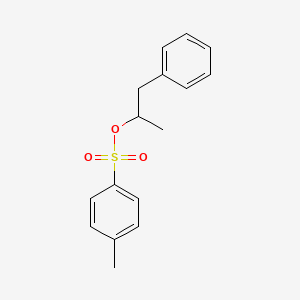
1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₆H₁₈O₃S. It is also known by its systematic IUPAC name, ®-1-phenylpropan-2-yl 4-methylbenzenesulfonate . This compound is characterized by the presence of a phenyl group attached to a propan-2-yl group, which is further bonded to a 4-methylbenzenesulfonate moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 1-phenyl-2-propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired sulfonate ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized compounds.
Scientific Research Applications
1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds . The phenylpropan-2-yl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
1-Phenyl-2-propanol: This compound is a precursor in the synthesis of 1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate and has similar chemical properties.
Uniqueness: this compound is unique due to the presence of the sulfonate group, which imparts distinct reactivity and chemical behavior. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
1-phenylpropan-2-yl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-13-8-10-16(11-9-13)20(17,18)19-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYASUUAOLDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
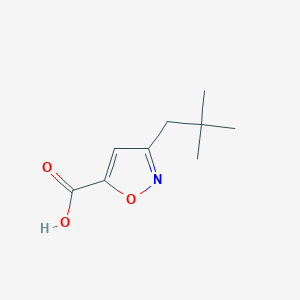
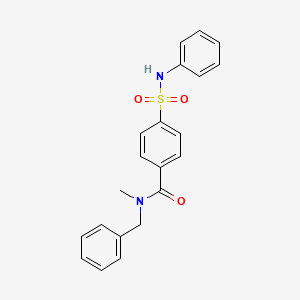
![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
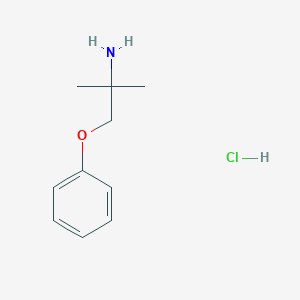
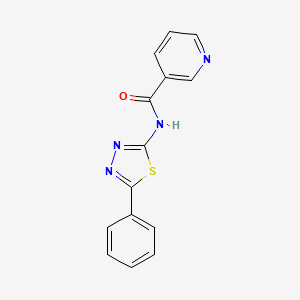
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)
